N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5/c23-15-1-3-16(4-2-15)26-22(30)27-9-7-14(8-10-27)12-24-20(28)21(29)25-17-5-6-18-19(11-17)32-13-31-18/h1-6,11,14H,7-10,12-13H2,(H,24,28)(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLAUPNPUQHMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The piperidin-4-yl moiety is often synthesized through the reaction of piperidine with appropriate reagents to introduce the carbamoyl group. Finally, the fluorophenylcarbamoyl group is added through a reaction involving 4-fluorophenyl isocyanate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide typically involves several steps:
- Preparation of the benzo[d][1,3]dioxol group through nitration and cyclization.
- Synthesis of the piperidin moiety from piperidine derivatives.
- Formation of the oxalamide linkage with the fluorophenylcarbamoyl group using isocyanates.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in cancer research:
Anticancer Activity
Studies have demonstrated that this compound:
- Induces cell cycle arrest at the S phase in various cancer cell lines.
- Promotes apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for mitosis and cellular integrity.
Potential Therapeutic Applications
Given its biological properties, this compound may have potential applications in:
- Cancer Therapy : As an anticancer agent targeting specific cell lines resistant to conventional treatments.
- Drug Development : Serving as a lead compound for the synthesis of new analogues with improved efficacy and selectivity against cancer cells.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(phenylcarbamoyl)piperidin-4-yl)methyl)oxalamide: Similar structure but lacks the fluorine atom.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzylcarbamoyl)piperidin-4-yl)methyl)oxalamide: Different substituent on the carbamoyl group.
Uniqueness: The presence of the fluorine atom in the fluorophenylcarbamoyl group may confer unique chemical and biological properties compared to similar compounds without this substituent.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential in various fields.
Biological Activity
The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide , also known by its CAS number 941894-47-9, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 304.34 g/mol. It features a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that the compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The oxalamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and clearance.
- Receptor Modulation : The presence of the piperidine ring suggests possible interactions with neurotransmitter receptors, which could influence neurological pathways.
Pharmacological Effects
- Anticancer Activity : Preliminary studies have shown that derivatives of benzo[d][1,3]dioxole possess anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : The piperidine component may contribute to neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
Data Table: Biological Activities and Effects
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotection | Protection against neuronal damage |
Study 1: Anticancer Properties
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The tested compound showed an IC50 value in the micromolar range, indicating potent anticancer activity.
Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of similar compounds in models of oxidative stress-induced neuronal injury. The results suggested that these compounds could mitigate neuronal death and improve functional outcomes in animal models.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide, and how can reaction yields be optimized?
Answer:
A typical synthesis involves multi-step condensation and cyclization reactions. For example, describes a reflux procedure using propionic anhydride under argon to achieve a 79.9% yield for a structurally related piperidinyl oxalamide. Key steps include:
- Amide bond formation : Reacting piperidine intermediates with activated carbonyl groups (e.g., oxalic acid).
- Purification : Extraction with CHCl₃, drying over MgSO₄, and recrystallization from 2-propanol.
To optimize yields: - Use inert atmospheres (argon) to prevent oxidation .
- Employ excess reagents (e.g., propionic anhydride) to drive reactions to completion.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.
Basic: How are spectroscopic techniques (NMR, MS) utilized to characterize this compound, and what key spectral signatures should researchers prioritize?
Answer:
1H NMR and GC/MS are critical for structural confirmation. provides reference data for a similar compound:
| 1H NMR (CDCl₃) | δ 7.40–7.24 (m, aromatic H), 3.78 (s, CO₂CH₃), 2.78–1.81 (piperidine CH₂), 0.94 (t, CH₃) |
| GC/MS | m/z 380 (M⁺), 231 (benzodioxole fragment), 91 (tropylium ion) |
Key priorities:
- Aromatic protons : Multiplicity in the 7.0–7.5 ppm range confirms substitution patterns on benzodioxole and fluorophenyl groups.
- Piperidine protons : Splitting patterns (e.g., m at 2.78 ppm) validate the piperidinylmethyl moiety.
- Mass fragments : Diagnostic peaks (e.g., m/z 91 for benzyl groups) help identify structural motifs .
Advanced: How can researchers resolve contradictions in spectroscopic data arising from impurities or stereochemical variations?
Answer:
Contradictions often stem from:
- Impurities : Unreacted starting materials or side products (e.g., incomplete acylation).
- Stereoisomerism : Axial/equatorial conformers in the piperidine ring affecting NMR splitting.
Methodological solutions : - 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals .
- Chiral HPLC : Resolve enantiomers if asymmetric centers are present.
- High-resolution MS : Confirm molecular formula (e.g., C₂₃H₂₈N₂O₃ in ) to rule out adducts or contaminants.
Advanced: What strategies are effective for improving the synthetic yield of the piperidinylmethyl carbamoyl intermediate?
Answer:
highlights yield disparities (26–79.9%) for analogous compounds. Strategies include:
- Alternative activating agents : Replace propionic anhydride with N,N’-carbonyldiimidazole (CDI) for milder amidation conditions.
- Microwave-assisted synthesis : Reduce reaction times and improve homogeneity.
- Protecting groups : Temporarily shield reactive sites (e.g., benzodioxole oxygen) to prevent side reactions.
For example, demonstrates the use of trichloroisocyanuric acid (TCICA) for efficient activation of carboxylic acids, which could be adapted for this compound.
Advanced: How can researchers investigate the biological target engagement of this compound, given its structural complexity?
Answer:
and 14 suggest methodologies for studying biochemical interactions:
- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., kinases or GPCRs).
- Fluorescence polarization assays : Screen for displacement of labeled ligands in competitive binding studies.
- Molecular docking : Use software like AutoDock to predict binding poses within active sites (e.g., fluorophenyl carbamoyl interactions with hydrophobic pockets).
Note: Prioritize targets with structural homology to proteins known to bind piperidine derivatives (e.g., σ receptors or opioid receptors).
Advanced: What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies of analogs?
Answer:
Methodological workflow :
Analog design : Replace the benzodioxole or fluorophenyl groups with bioisosteres (e.g., uses pyrrolidine carboxamide analogs).
DFT calculations : Predict electronic effects of substituents on amide bond stability.
In vitro assays : Test analogs for potency (e.g., IC₅₀) in enzyme inhibition or cell viability assays.
Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal incubation) and logP (HPLC-derived) to correlate substituents with ADME properties.
Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Answer:
Discrepancies may arise from:
- Poor bioavailability : Use prodrug strategies (e.g., esterification of carboxamide groups) to enhance absorption.
- Metabolic instability : Conduct LC-MS/MS metabolite identification studies to pinpoint degradation sites.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
(though excluded per guidelines) indirectly highlights the need for rigorous in vivo validation of antimicrobial claims via murine infection models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
